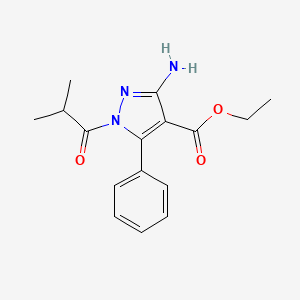

![molecular formula C17H17NO2 B5560300 1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrano[3,2-b]indole derivatives, which may share similarities with 1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one, typically involves intramolecular hetero-Diels-Alder reactions of dihydro-1H-indol-3-ones, leading to good yields of the desired products. The structural confirmation of these compounds is often achieved through X-ray analysis, showcasing the versatility of this synthetic approach in generating complex heterocyclic systems (Davion et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure analysis of substituted benzo[b]pyrans, which are structurally related to our compound of interest, is conducted using X-ray diffraction analysis. This method provides detailed insight into the arrangement of atoms within the molecule, offering a deeper understanding of how structural features influence chemical behavior and reactivity (Shestopalov et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of tetrahydrobenzo[b]pyrans highlight the use of aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone as starting materials. These reactions are facilitated by catalysts such as 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride, leading to the production of heterocyclic oxygen-containing products with good to excellent yields. This synthesis process emphasizes the compound's capability to undergo cyclo-condensations without producing by-products, showcasing its chemical reactivity and potential for efficient synthesis (Moradi Delfani et al., 2023).

Physical Properties Analysis

While specific information on the physical properties of 1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one is not directly available, related compounds exhibit characteristics such as high chemical and thermal stability. These properties are often studied through thermal analyses and X-ray powder diffraction methods, providing insights into their stability, crystal structure, and potential applications (Maspero et al., 2008).

Chemical Properties Analysis

The chemical properties of compounds similar to 1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one can be explored through their synthesis and subsequent reactions. For example, the synthesis of tetrahydrobenzo[b]pyrans using a catalyst showcases the compound's reactivity and the potential for creating a variety of derivatives through multi-component reactions. Such studies illuminate the compound's functional versatility and the role of catalysts in enhancing reaction efficiency and selectivity (Delfani et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Systems One application involves the synthesis of novel heterocyclic systems, such as 7H-indolo[1,2-c][1,3]-, 5H-imidazolo[1,2-C][1,3]-, and 7H-benzimidazolo[1,2-c][1,3]-benzoxazine derivatives. These compounds are of interest due to their structural similarity to tetrahydrocannabinol, the active constituent of Cannabis sativa Linn, and their potential central nervous system (CNS) activity (V. Mahesh, M. Maheswari, Rakesh K Sharma, Rashmi Sharma, 1985).

Catalytic Dehydrogenation of Nitrogen Heterocycles Another significant application is in catalytic dehydrogenation of nitrogen heterocycles, where the versatility of iridium catalysts in facilitating the dehydrogenation process without the need for stoichiometric oxidants or sacrificial hydrogen acceptors highlights the potential of these compounds in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals with improved atom economy and reduced environmental impact (Jianjun Wu, Dinesh Talwar, Steven Johnston, Ming Yan, Jianliang Xiao, 2013).

Silicon-Directed Cyclization Silicon-directed oxa-Pictet-Spengler cyclization represents another research avenue, where the synthesis of tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes is explored. This method showcases the role of silicon in directing the cyclization process, leading to the formation of complex molecular structures (Xuqing Zhang, X. Li, J. Lanter, Z. Sui, 2005).

Rhodium(III)-Catalyzed Dehydrogenative Annulation Furthermore, Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-Pyrazol-1-yl)-1H-indoles with maleimides facilitate the synthesis of highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones and spiro[isoindolo[2,1-a]indole-6,3'-pyrrolidine]-2',5'-diones. This methodology demonstrates broad substrate scope and functional group tolerance, offering a scalable and operationally simple approach for the synthesis of complex structures with potential applications in photophysical studies (V. Shinde, Krishnan Rangan, Dalip Kumar, Anil Kumar, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(oxan-2-ylmethyl)benzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17-14-8-3-5-12-6-4-9-15(16(12)14)18(17)11-13-7-1-2-10-20-13/h3-6,8-9,13H,1-2,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIIOHFCQUWXNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

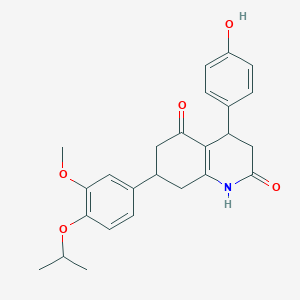

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)

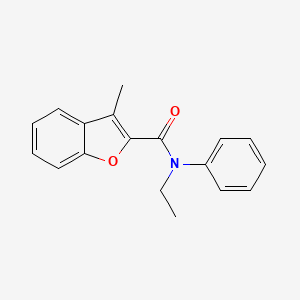

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)